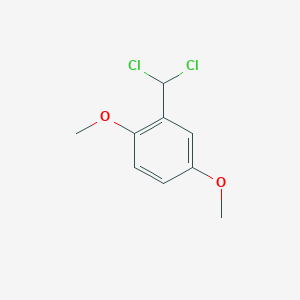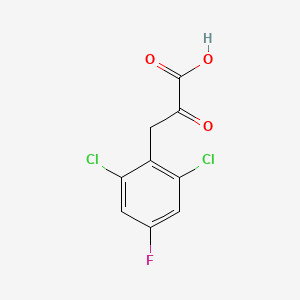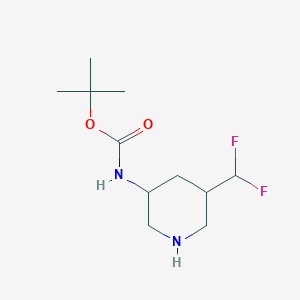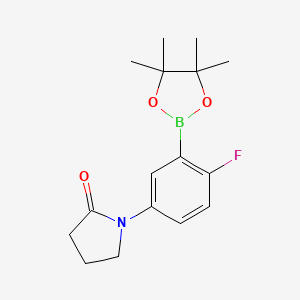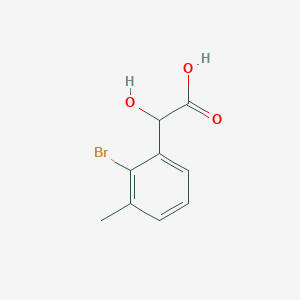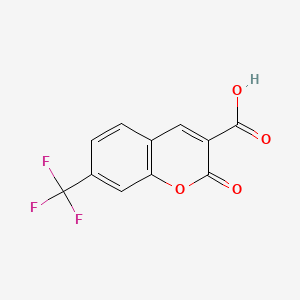![molecular formula C18H9BCl2O2 B13702307 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which include a boron atom integrated into a polycyclic aromatic framework. The presence of boron imparts distinct electronic characteristics, making it a valuable component in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it suitable for different applications.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom, affecting the compound’s reactivity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it a candidate for developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism by which 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom acts as a Lewis acid, facilitating various chemical reactions. The compound’s polycyclic aromatic structure also allows for efficient electron transport, making it valuable in electronic applications .
Comparación Con Compuestos Similares
Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: Lacks the chlorine atoms but shares the boron-containing core structure.
Triazole functionalized 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: Contains additional functional groups that impart different properties.
Uniqueness
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of chlorine atoms, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H9BCl2O2 |
|---|---|
Peso molecular |
339.0 g/mol |
Nombre IUPAC |
5,17-dichloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9(21),10,12,15(20),16,18-nonaene |
InChI |
InChI=1S/C18H9BCl2O2/c20-10-4-6-12-16(8-10)22-14-2-1-3-15-18(14)19(12)13-7-5-11(21)9-17(13)23-15/h1-9H |
Clave InChI |
RHKPWCFRWNLCSA-UHFFFAOYSA-N |
SMILES canónico |
B12C3=C(C=C(C=C3)Cl)OC4=C1C(=CC=C4)OC5=C2C=CC(=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


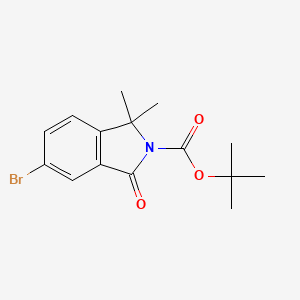
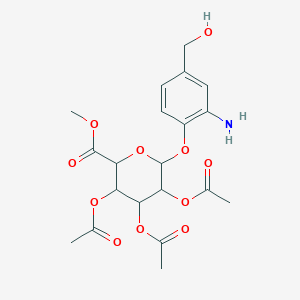


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)


